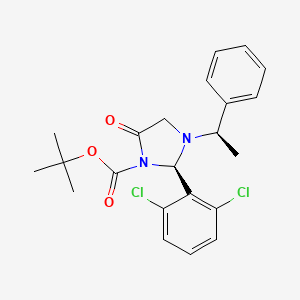![molecular formula C19H19N3O4S B2475244 N-(2-(5,7-dioxo-5H-pirrolo[3,4-b]piridin-6(7H)-il)etil)-5,6,7,8-tetrahidronafta-2-sulfonamida CAS No. 1988916-45-5](/img/structure/B2475244.png)
N-(2-(5,7-dioxo-5H-pirrolo[3,4-b]piridin-6(7H)-il)etil)-5,6,7,8-tetrahidronafta-2-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound with a unique chemical structure, which integrates pyrrolo[3,4-b]pyridin and tetrahydronaphthalene moieties. This compound's distinctive arrangement contributes to its diverse reactivity and broad range of applications in scientific research, including chemistry, biology, medicine, and industry.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for more complex molecules. Its unique reactivity allows for the formation of diverse chemical entities, facilitating the synthesis of new materials and catalysts.
Biology and Medicine: In biological and medical research, N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has been investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Industrial applications include its use in the development of advanced materials with specialized properties, such as enhanced stability or reactivity under certain conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves a multi-step synthetic route Initial steps generally include the preparation of the pyrrolo[3,4-b]pyridin moiety, which is achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods: Industrial synthesis typically employs optimized conditions to ensure high yield and purity of the compound. Techniques like continuous flow chemistry and microwave-assisted synthesis are often used to enhance reaction efficiency and scalability. Post-synthesis purification may involve crystallization, chromatography, and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents for these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophilic reagents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation typically produces more oxidized derivatives, while reduction reactions may yield simpler, less oxygenated compounds.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets like enzymes or receptors. The pathways involved often include binding to active sites, altering enzymatic activity, or modulating receptor functions, leading to specific biological outcomes.
Comparación Con Compuestos Similares
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide stands out due to its unique combination of the pyrrolo[3,4-b]pyridin and tetrahydronaphthalene moieties. This contrasts with similar compounds like sulfonylated naphthalenes or pyrrolo[3,4-b]pyridines, which typically lack the same structural complexity and resulting reactivity.
List of Similar Compounds:Sulfonylated Naphthalenes
Pyrrolo[3,4-b]pyridines
Tetrahydronaphthalene Derivatives
This should provide a thorough overview of this fascinating compound, from its synthesis to its broad array of applications. If there’s anything you’d like to dive deeper into, you know where to find me.
Propiedades
IUPAC Name |
N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c23-18-16-6-3-9-20-17(16)19(24)22(18)11-10-21-27(25,26)15-8-7-13-4-1-2-5-14(13)12-15/h3,6-9,12,21H,1-2,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEUAKGVQZAFGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C4=C(C3=O)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2475164.png)
![2-fluoro-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2475166.png)


![1-benzyl-N-(3-methoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2475169.png)
![3,3-Difluoro-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2475170.png)
![N-[4-Chloro-3-(dimethylamino)phenyl]prop-2-enamide](/img/structure/B2475171.png)
![2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2475172.png)


![1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-N-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide](/img/structure/B2475179.png)
![Tert-butyl 2-(((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2475181.png)
![3-[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-[(2-ETHYLHEXYL)AMINO]PROPANOIC ACID](/img/structure/B2475183.png)
